molecular formula C6H5BrFN B8393867 2-Bromo-5-(fluoromethyl)pyridine

2-Bromo-5-(fluoromethyl)pyridine

Cat. No. B8393867
M. Wt: 190.01 g/mol
InChI Key: WXSAPSVNMVRIJB-UHFFFAOYSA-N
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Patent
US08975261B2

Procedure details

To a stirred solution of (6-bromopyridin-3-yl)methanol (1.00 g, 5.32 mmol) in dichloromethane (25 mL) at 0° C. was added DAST (0.70 mL, 5.32 mmol) and the resulting solution was stirred at 0° C. for one hour. The mixture was washed with a saturated sodium bicarbonate solution and concentrated. Flash column separation using a 0-10% ethyl acetate/hexane gradient gave FF1 (0.37 g, 37%). LRMS (ES) (M+H)+: observed=190.0/192.0, calculated=190.0/192.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][CH:3]=1.CCN(S(F)(F)[F:16])CC>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][F:16])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)CO
Name
Quantity
0.7 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with a saturated sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash column separation
CUSTOM
Type
CUSTOM
Details
gave FF1 (0.37 g, 37%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=NC=C(C=C1)CF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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